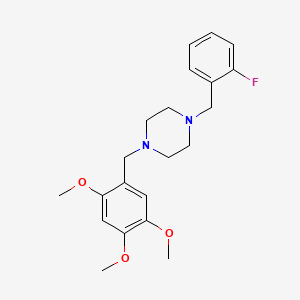![molecular formula C24H26N2O2 B3481938 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3481938.png)
4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide
Vue d'ensemble
Description
4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as TBPM-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide disrupts the signaling pathways that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects
4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide is its selectivity towards cancer cells, which minimizes the risk of toxicity to normal cells. However, one of the limitations of 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide is its poor solubility in water, which can complicate its use in lab experiments.
Orientations Futures
Future research on 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anticancer agents. In addition, further studies could investigate the mechanism of action of 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide in more detail, as well as its potential use in other diseases beyond cancer.
Applications De Recherche Scientifique
4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-6-5-7-22(25-17)26-23(27)19-10-8-18(9-11-19)16-28-21-14-12-20(13-15-21)24(2,3)4/h5-15H,16H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPMHMNTBBNIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3481862.png)


![1-[2-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3481905.png)
![1-(3-bromobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B3481908.png)
![4-fluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B3481910.png)
![1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B3481911.png)
![N-(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3481932.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3481942.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3481945.png)
![1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3481949.png)

![5-[(2-bromophenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B3481965.png)